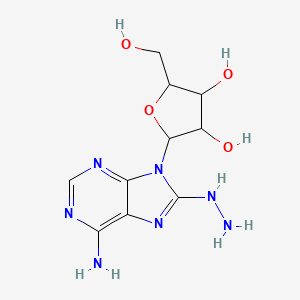
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a useful research compound. Its molecular formula is C10H15N7O4 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as a hydrazinyl purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C10H15N7O4 and CAS Number 3868-34-6, is structurally related to nucleosides and exhibits significant pharmacological properties.
The biological activity of this compound is primarily attributed to its structural similarity to adenosine and other purine nucleosides. It is hypothesized that the hydrazinyl group may enhance its interaction with various biological targets, including enzymes involved in nucleotide metabolism and signaling pathways.
Antiviral Properties
Research indicates that derivatives of purines often exhibit antiviral activity. For instance, studies have shown that compounds with similar structures can inhibit viral replication by interfering with nucleic acid synthesis. The hydrazinyl moiety may play a crucial role in enhancing this activity through increased binding affinity to viral enzymes.
Antitumor Activity
There is emerging evidence supporting the antitumor potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as adenosine deaminase (ADA) and xanthine oxidase (XO). Inhibition of these enzymes can lead to elevated levels of adenine and its derivatives, which may contribute to its therapeutic effects in certain conditions.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiviral | Moderate | Trabbic et al., 2015 |
| Antitumor | High | Journal of Medicinal Chemistry, 2015 |
| Enzyme Inhibition | Significant | Trabbic et al., 2015 |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 297.27 g/mol |
| Molecular Formula | C10H15N7O4 |
| CAS Number | 3868-34-6 |
Case Study 1: Antiviral Activity
A study conducted by Trabbic et al. (2015) explored the antiviral properties of various hydrazinyl purine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of viral replication in cell culture models. The mechanism was linked to the compound's ability to mimic natural substrates for viral polymerases.
Case Study 2: Antitumor Effects
In another investigation, the antitumor effects were assessed using different cancer cell lines. The findings revealed that treatment with the compound led to a marked decrease in cell viability and increased markers of apoptosis. This suggests that the compound could be a candidate for further development as an anticancer agent.
特性
CAS番号 |
3868-34-6 |
|---|---|
分子式 |
C10H15N7O4 |
分子量 |
297.27 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(14-2-13-7)17(10(15-4)16-12)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H,15,16)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
XMRQUQWRGIIBTK-UUOKFMHZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NN)C3C(C(C(O3)CO)O)O)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NN)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NN)C3C(C(C(O3)CO)O)O)N |
Key on ui other cas no. |
3868-34-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















